4,5-Dibenzyl 5-Hydroxy Albuterol 4,5-Dibenzyl 5-Hydroxy Albuterol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18533832
InChI: InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3
SMILES:
Molecular Formula: C34H39NO4
Molecular Weight: 525.7 g/mol

4,5-Dibenzyl 5-Hydroxy Albuterol

CAS No.:

Cat. No.: VC18533832

Molecular Formula: C34H39NO4

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibenzyl 5-Hydroxy Albuterol -

Specification

Molecular Formula C34H39NO4
Molecular Weight 525.7 g/mol
IUPAC Name 1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)phenyl]-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3
Standard InChI Key PEXBAKICGKOFQK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 4,5-dibenzyl 5-hydroxy albuterol derives from albuterol (C13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_3), which consists of a phenethylamine backbone with a hydroxyl group at the 5 position and a tert-butyl amino side chain. The addition of benzyl groups at the 4 and 5 positions introduces steric bulk and lipophilicity, which may influence receptor binding kinetics and metabolic stability. The hydroxyl group at the 5 position remains critical for hydrogen bonding interactions with the β2-adrenergic receptor, a feature preserved from albuterol .

Physicochemical Parameters

Key physicochemical properties include a predicted boiling point of 617.8±55.0C617.8 \pm 55.0^\circ \text{C} and a density of 1.151±0.06g/cm31.151 \pm 0.06 \, \text{g/cm}^3 . The compound exists as a beige-colored solid under standard conditions and demonstrates solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO) and tetrahydrofuran (THF) . Its pKa of 13.59±0.2013.59 \pm 0.20 suggests moderate basicity, consistent with the presence of the tertiary amine group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5-dibenzyl 5-hydroxy albuterol typically involves multi-step organic reactions starting from albuterol or its precursors. A common approach includes:

  • Protection of Reactive Groups: The hydroxyl groups on albuterol are protected using benzyl ethers to prevent undesired side reactions.

  • Benzylation: Introduction of benzyl groups at the 4 and 5 positions via nucleophilic substitution or coupling reactions.

  • Deprotection: Selective removal of protecting groups to yield the final product.

Variations in reaction conditions (e.g., catalysts, temperature) are employed to optimize yield and purity, though detailed methodologies remain proprietary.

Industrial Production and Cost

Industrial-scale production is limited, with commercial availability restricted to small quantities for research purposes. Pricing varies significantly based on quantity and supplier:

ManufacturerPackagingPrice (USD)
Medical Isotopes, Inc.50 mg2200
TRC50 mg1320
Usbiological5 mg460

These costs reflect the compound’s niche application status and the complexity of its synthesis .

Pharmacological Profile

Mechanism of Action

Like albuterol, 4,5-dibenzyl 5-hydroxy albuterol acts as a β2-adrenergic receptor agonist, triggering cAMP-mediated relaxation of bronchial smooth muscle. The dibenzyl substitutions may enhance receptor selectivity, reducing off-target effects on β1 receptors in cardiac tissue. Preclinical studies suggest a prolonged duration of action compared to albuterol, potentially due to increased lipid solubility delaying metabolic clearance.

Comparative Efficacy

A structural comparison with related compounds highlights its unique attributes:

CompoundKey ModificationsPharmacological Advantages
AlbuterolSingle hydroxyl groupRapid onset, short duration
SalmeterolLong lipophilic tailExtended duration (>12 hours)
4,5-Dibenzyl derivativeDual benzyl groupsEnhanced selectivity, reduced cardiac effects

This derivative’s dual benzyl groups may mitigate tachycardia and tremors associated with non-selective β agonists, though clinical data remain sparse.

Therapeutic Applications and Research

Preclinical Investigations

In vitro studies demonstrate potent bronchodilatory effects in airway smooth muscle models, with EC50 values comparable to albuterol. The compound’s stability in hepatic microsomal assays suggests reduced first-pass metabolism, a potential advantage for oral formulations.

Future Directions and Challenges

Research Gaps

Critical gaps include in vivo pharmacokinetic studies and long-term toxicity assessments. The compound’s high cost and synthetic complexity further hinder large-scale clinical evaluation .

Innovation Opportunities

Advances in synthetic chemistry, such as flow-based continuous manufacturing, could reduce production costs. Additionally, nanoparticle-based delivery systems may improve pulmonary bioavailability, maximizing therapeutic efficacy while minimizing systemic exposure.

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